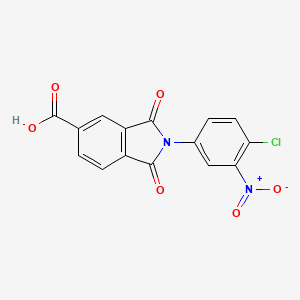![molecular formula C17H20N4 B5710034 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)
2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors and has been shown to inhibit the activity of several kinases, including BTK, ITK, and TXK.
Mecanismo De Acción
2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine inhibits the activity of several kinases, including BTK, ITK, and TXK, by binding to the ATP-binding site of these kinases. This results in the inhibition of downstream signaling pathways, which ultimately leads to the inhibition of B-cell and T-cell activation and proliferation.
Biochemical and Physiological Effects:
2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to be a potent inhibitor of B-cell and T-cell activation and proliferation. It has also been shown to induce apoptosis in B-cell and T-cell lines. In preclinical studies, 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has demonstrated antitumor activity in various B-cell malignancies and T-cell malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, ITK, and TXK, which makes it a valuable tool for studying the role of these kinases in various cellular processes. 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects. Additionally, the effects of 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine may vary depending on the cellular context and the specific disease being studied.
Direcciones Futuras
There are several future directions for the study of 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine. One potential area of research is the development of combination therapies that include 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine. 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to enhance the activity of other anticancer agents, such as venetoclax and lenalidomide, in preclinical studies. Another potential area of research is the development of 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine analogs that have improved pharmacokinetic properties and selectivity. Finally, the clinical development of 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine in various B-cell malignancies and T-cell malignancies is an important area of future research.
Métodos De Síntesis
The synthesis of 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves several steps. The first step involves the synthesis of 5-methylpyrazolo[1,5-a]pyrimidin-7-amine. This is followed by the synthesis of 2-(4-tert-butylphenyl) intermediate, which is then coupled with the 5-methylpyrazolo[1,5-a]pyrimidin-7-amine to form 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine. The synthesis of 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK plays a critical role in the development and survival of B-cells, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has also been shown to inhibit the activity of ITK and TXK, which are important mediators of T-cell receptor signaling. The inhibition of these kinases has potential therapeutic applications in the treatment of T-cell malignancies and autoimmune diseases.
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-11-9-15(18)21-16(19-11)10-14(20-21)12-5-7-13(8-6-12)17(2,3)4/h5-10H,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKYUPJHHMICHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)
![N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)
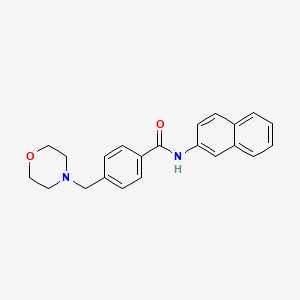
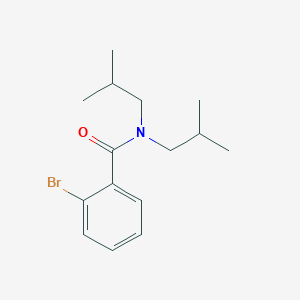
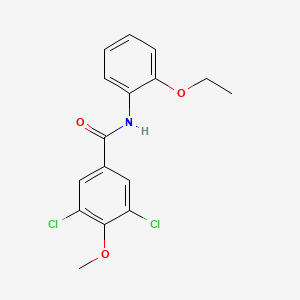
![5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5709983.png)
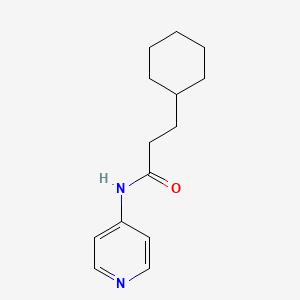

![ethyl 2-[(N-phenylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710007.png)
![2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5710027.png)

